molecular formula C18H15FN2O4S B353164 Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate CAS No. 1046118-72-2

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate

Cat. No.: B353164
CAS No.: 1046118-72-2
M. Wt: 374.4g/mol
InChI Key: IAZCNGGFCARNLV-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate is a useful research compound. Its molecular formula is C18H15FN2O4S and its molecular weight is 374.4g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate is a complex organic compound with notable biological activities attributed to its unique structural characteristics. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazolidine core with two carbonyl groups at positions 2 and 4, contributing to its dioxo nature. The presence of a methyl ester group and fluorinated phenyl moieties enhances its lipophilicity and biological activity. Its molecular formula is C18H15FN2O4SC_{18}H_{15}FN_2O_4S, with a molecular weight of 374.4 g/mol .

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on aldosterone synthase and aromatase, enzymes implicated in hypertension and certain cancers .
  • Antimicrobial Properties : The thiazolidine structure is associated with antibacterial activity, making it a candidate for further investigation in antimicrobial therapies .
  • Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antibacterial Activity

Research indicates that derivatives of thiazolidinediones, including this compound, possess antibacterial properties. The thiazolidine ring is known to enhance the efficacy of antibiotics by interacting with bacterial cell walls .

Anticancer Potential

The inhibition of aromatase by this compound suggests its potential use in cancer treatment, particularly in hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women .

Antidiabetic Effects

Thiazolidinedione derivatives have been studied for their antidiabetic effects. Compounds similar to this compound have shown promise in improving insulin sensitivity and reducing blood glucose levels .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:

  • In Vitro Studies :
    • A study demonstrated that similar thiazolidinedione derivatives exhibited significant inhibition of aldosterone synthase activity, which is critical for managing hypertension .
    • Another investigation reported that compounds with thiazolidine structures displayed varying degrees of cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
  • Comparative Analysis :
    • A comparative study highlighted the enhanced biological activity of fluorinated derivatives over non-fluorinated counterparts, emphasizing the role of fluorine in increasing lipophilicity and bioavailability .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntibacterialInteraction with bacterial cell walls
AnticancerInhibition of aromatase
AntidiabeticImproved insulin sensitivity
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S/c1-25-15(22)11-20(13-5-3-2-4-6-13)17-16(23)21(18(24)26-17)14-9-7-12(19)8-10-14/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCNGGFCARNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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